molecular formula C11H23N3O2 B15148497 tert-butyl N-(1,4-diaminocyclohexyl)carbamate

tert-butyl N-(1,4-diaminocyclohexyl)carbamate

Cat. No.: B15148497
M. Wt: 229.32 g/mol
InChI Key: SCHUJXBQVCDRQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,4-diaminocyclohexyl)carbamate typically involves the reaction of 1,4-diaminocyclohexane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The general reaction scheme is as follows:

1,4-diaminocyclohexane+Boc2Otert-butyl N-(1,4-diaminocyclohexyl)carbamate\text{1,4-diaminocyclohexane} + \text{Boc}_2\text{O} \rightarrow \text{this compound} 1,4-diaminocyclohexane+Boc2​O→tert-butyl N-(1,4-diaminocyclohexyl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1,4-diaminocyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(1,4-diaminocyclohexyl)carbamate is widely used in organic synthesis as a protecting group for amines. It allows for selective protection and deprotection of amine groups, facilitating the synthesis of complex molecules .

Biology: In biological research, this compound is used to protect amine groups in peptides and proteins during synthesis. This ensures that the amine groups do not react with other reagents, allowing for the selective modification of other functional groups .

Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to protect amine groups makes it valuable in the development of drugs that require selective modification of functional groups .

Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials where selective protection of amine groups is required .

Mechanism of Action

The mechanism of action of tert-butyl N-(1,4-diaminocyclohexyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage is resistant to various chemical reactions, allowing for selective protection of the amine groups. The Boc group can be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved are primarily related to the protection and deprotection of amine groups in synthetic processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(1,4-diaminocyclohexyl)carbamate is unique due to its stability and ease of removal under mild conditions. The presence of the cyclohexyl ring adds steric hindrance, providing additional protection to the amine groups .

Properties

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-(1,4-diaminocyclohexyl)carbamate

InChI

InChI=1S/C11H23N3O2/c1-10(2,3)16-9(15)14-11(13)6-4-8(12)5-7-11/h8H,4-7,12-13H2,1-3H3,(H,14,15)

InChI Key

SCHUJXBQVCDRQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(CC1)N)N

Origin of Product

United States

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